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molecular formula C16H8ClFN4O B8428845 3-(2-Chloro-4-fluorophenyl)-7-(pyrimidin-5-yl)isoxazolo[4,5-b]pyridine

3-(2-Chloro-4-fluorophenyl)-7-(pyrimidin-5-yl)isoxazolo[4,5-b]pyridine

Cat. No. B8428845
M. Wt: 326.71 g/mol
InChI Key: JEDNZFSHVDTWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242967B2

Procedure details

To a suspension of sodium hydride (5.69 mg, 0.142 mmol) in THF (Ratio: 1.8, Volume: 1.075 ml) was added dropwise (Z)-(2-chloro-4-fluorophenyl)(3-fluoro-4-(pyrimidin-5-yl)pyridin-2-yl)methanone oxime (0.029 g, 0.084 mmol) in DMF (Ratio: 1.0, Volume: 0.597 ml) slowly. The reaction mixture was heated at 70° C. for 3 hr, and then allowed to cool to room temperature. The reaction was quenched with H2O. The reaction mixture was extracted with EtOAc (3×). The organic phases were combined, dried over Na2SO4, filtered, concentrated, and further dried under high vacuum to afford a brown residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (4 g column, 18 mL/min, 0-80% EtOAc in hexanes over 15 min, tr=3 min) gave the title compound (10.3 mg, 0.028 mmol, 33.9% yield) as a yellow solid. ESI MS (M+H)+=327.0.
Quantity
5.69 mg
Type
reactant
Reaction Step One
Name
Quantity
1.075 mL
Type
solvent
Reaction Step One
Name
Quantity
0.597 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
33.9%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1/[C:11](/[C:14]1[C:19](F)=[C:18]([C:21]2[CH:22]=[N:23][CH:24]=[N:25][CH:26]=2)[CH:17]=[CH:16][N:15]=1)=[N:12]/[OH:13]>C1COCC1.CN(C=O)C.C(Cl)Cl>[Cl:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]1[C:14]2=[N:15][CH:16]=[CH:17][C:18]([C:21]3[CH:22]=[N:23][CH:24]=[N:25][CH:26]=3)=[C:19]2[O:13][N:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.69 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.075 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.029 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)/C(=N/O)/C1=NC=CC(=C1F)C=1C=NC=NC1
Name
Quantity
0.597 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
further dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to afford a brown residue
CUSTOM
Type
CUSTOM
Details
to be chromatographed
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
an ISCO machine (4 g column, 18 mL/min, 0-80% EtOAc in hexanes over 15 min, tr=3 min)
Duration
3 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)F)C1=NOC=2C1=NC=CC2C=2C=NC=NC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.028 mmol
AMOUNT: MASS 10.3 mg
YIELD: PERCENTYIELD 33.9%
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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